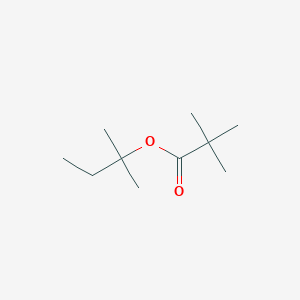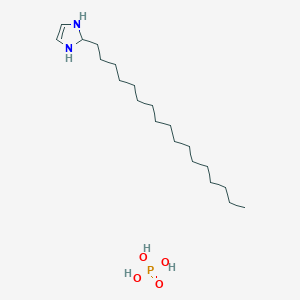methanone CAS No. 89521-57-3](/img/structure/B14379875.png)
[4-(Benzyloxy)-1H-benzimidazol-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone: is a complex organic compound that features a benzimidazole core structure Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with benzyl halides under basic conditions to form the benzyloxy group. The phenylmethanone moiety can be introduced through Friedel-Crafts acylation using phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form benzylic alcohols or ketones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation products include benzylic alcohols and ketones.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology and Medicine: Benzimidazole derivatives, including 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone, have shown potential as antiviral, anticancer, and antimicrobial agents. They interact with biological targets such as enzymes and receptors, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
4-Benzyloxybenzimidazole: A derivative with a benzyloxy group at the 4-position.
Uniqueness: 4-(Benzyloxy)-1H-benzimidazol-2-ylmethanone is unique due to the combination of the benzyloxy and phenylmethanone groups. This combination enhances its reactivity and potential biological activity compared to simpler benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
89521-57-3 |
|---|---|
Molekularformel |
C21H16N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
phenyl-(4-phenylmethoxy-1H-benzimidazol-2-yl)methanone |
InChI |
InChI=1S/C21H16N2O2/c24-20(16-10-5-2-6-11-16)21-22-17-12-7-13-18(19(17)23-21)25-14-15-8-3-1-4-9-15/h1-13H,14H2,(H,22,23) |
InChI-Schlüssel |
XYBLEJKLOQJSMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(N3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
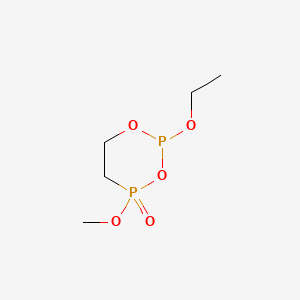
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)

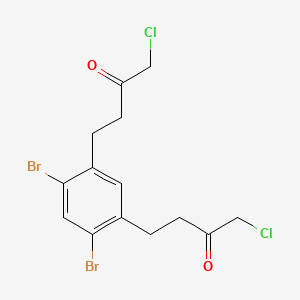
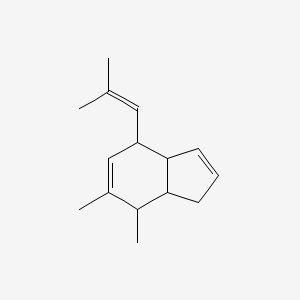
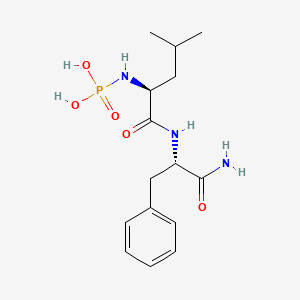

![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![4-[4-(Triphenylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14379868.png)
